Antitumor Potency of 6-(4-Fluorophenyl)nicotinaldehyde-Derived Thiosemicarbazone vs. Trifluoroethoxy Analog
The thiosemicarbazone derivative of 6-(4-fluorophenyl)nicotinaldehyde (compound 2) demonstrated significantly weaker antiproliferative activity compared to the 6-(1-trifluoroethoxy) analog (compound 1) across six human tumor cell lines. This stark difference highlights the critical role of the 6-position substituent in determining biological outcome [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Compound 2 (6-(4′-fluorophenyl)pyridine-3-carbaldehyde thiosemicarbazone): IC50 = 40.00 to >582.26 μM |
| Comparator Or Baseline | Compound 1 (6-(1-trifluoroethoxy)pyridine-3-carbaldehyde thiosemicarbazone): IC50 = 3.36 to 21.35 μM |
| Quantified Difference | Compound 2 is ~2 to >100-fold less potent than compound 1 depending on cell line |
| Conditions | In vitro cytotoxicity assay on six human tumor cell lines: H460 (lung), HuTu80 (duodenum), DU145 (prostate), MCF-7 (breast), M-14 (melanoma), HT-29 (colon) |
Why This Matters
This direct comparator data quantifies the potency differential between two structurally similar building blocks, enabling researchers to select the appropriate aldehyde for a desired potency window in thiosemicarbazone-based anticancer agents.
- [1] Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. Journal of Chemistry, 2020, 2960165. https://doi.org/10.1155/2020/2960165 View Source
